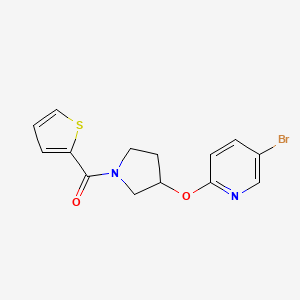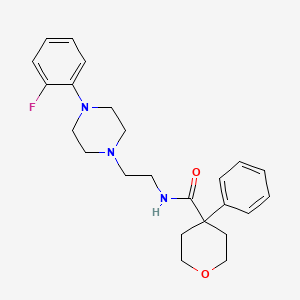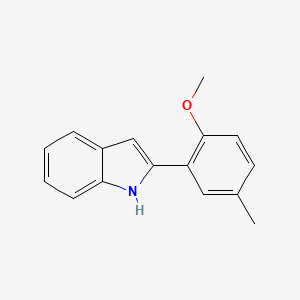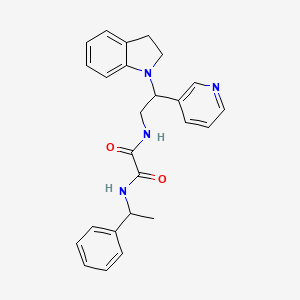
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide, commonly known as IPET, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. IPET is a synthetic compound that was first synthesized in 2012 and has since been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Antiallergic Agents
Compounds similar to N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide have been studied for their antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic activity, with one amide being 406-fold more potent than astemizole in the ovalbumin-induced histamine release assay (Cecilia Menciu et al., 1999).
Synthesis Methodologies
Research has also focused on the synthesis of complex molecules using intermediates related to the compound of interest. A study by N. Ramkumar and R. Nagarajan (2014) detailed a new route for the synthesis of ellipticine quinone from isatin, showcasing the versatility of similar compounds in synthetic chemistry (N. Ramkumar & R. Nagarajan, 2014).
Photophysical Properties
The photophysical behavior of novel 4-aza-indole derivatives, including compounds with structural similarities to N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide, has been investigated. These studies have found applications in labeling agents and bio-analytical sensors due to their unique solvatochromism and high quantum yields in various solvents (Ebru Bozkurt & Ş. D. Doğan, 2018).
Novel Synthetic Approaches
A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides showcases a new synthetic route that might be relevant for creating derivatives of the compound (V. Mamedov et al., 2016).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18(19-8-3-2-4-9-19)28-25(31)24(30)27-17-23(21-11-7-14-26-16-21)29-15-13-20-10-5-6-12-22(20)29/h2-12,14,16,18,23H,13,15,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHFHQHVAQQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)
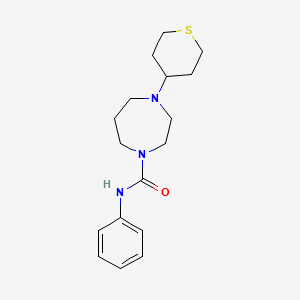

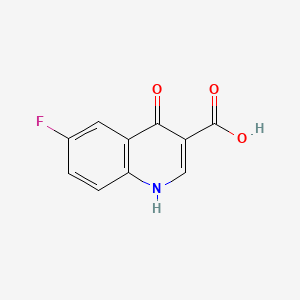
![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)


